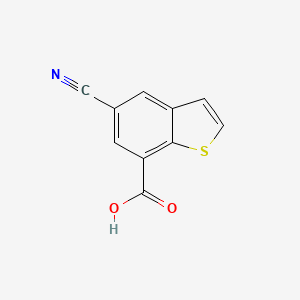
3-Bromo-2,2-dimethylpropyl benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
3-Bromo-2,2-dimethylpropyl benzoate is an organic compound that belongs to the class of benzoates. It is characterized by the presence of a benzoate ester functional group attached to a 3-bromo-(2,2-dimethyl)propyl moiety. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2,2-dimethylpropyl benzoate typically involves the esterification of benzoic acid with 3-bromo-(2,2-dimethyl)propanol. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process.
化学反応の分析
Types of Reactions
3-Bromo-2,2-dimethylpropyl benzoate can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the 3-bromo-(2,2-dimethyl)propyl moiety can be replaced by nucleophiles such as hydroxide ions, amines, or thiols.
Ester Hydrolysis: The ester functional group can be hydrolyzed under acidic or basic conditions to yield benzoic acid and 3-bromo-(2,2-dimethyl)propanol.
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify the existing ones.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, ammonia, and thiols. The reaction is typically carried out in polar solvents such as water or alcohols.
Ester Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid or sulfuric acid, while basic hydrolysis can be achieved with sodium hydroxide or potassium hydroxide.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the compound.
Major Products Formed
Nucleophilic Substitution: The major products depend on the nucleophile used. For example, reaction with hydroxide ions yields 3-hydroxy-(2,2-dimethyl)propyl benzoate.
Ester Hydrolysis: The major products are benzoic acid and 3-bromo-(2,2-dimethyl)propanol.
Oxidation: The products vary based on the oxidizing agent and reaction conditions, but may include carboxylic acids or ketones.
科学的研究の応用
3-Bromo-2,2-dimethylpropyl benzoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a probe to investigate biological pathways.
Medicine: It may serve as an intermediate in the synthesis of pharmaceuticals or as a model compound in drug development.
Industry: The compound can be utilized in the production of specialty chemicals, polymers, and materials with specific properties.
作用機序
The mechanism of action of 3-Bromo-2,2-dimethylpropyl benzoate depends on its reactivity and the context in which it is used. For example, in nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing the nucleophile to attack the carbon atom and form a new bond. In biological systems, the compound may interact with enzymes or receptors, modulating their activity through covalent or non-covalent interactions.
類似化合物との比較
Similar Compounds
3-Chloro-(2,2-dimethyl)propyl benzoate: Similar structure but with a chlorine atom instead of bromine.
3-Iodo-(2,2-dimethyl)propyl benzoate: Similar structure but with an iodine atom instead of bromine.
2-Bromo-(2,2-dimethyl)propyl benzoate: Similar structure but with the bromine atom at a different position.
Uniqueness
3-Bromo-2,2-dimethylpropyl benzoate is unique due to the specific positioning of the bromine atom, which influences its reactivity and the types of reactions it can undergo. The presence of the benzoate ester group also imparts distinct chemical properties, making it a valuable compound in various applications.
特性
分子式 |
C12H15BrO2 |
|---|---|
分子量 |
271.15 g/mol |
IUPAC名 |
(3-bromo-2,2-dimethylpropyl) benzoate |
InChI |
InChI=1S/C12H15BrO2/c1-12(2,8-13)9-15-11(14)10-6-4-3-5-7-10/h3-7H,8-9H2,1-2H3 |
InChIキー |
AMEMOSFPTQJWCS-UHFFFAOYSA-N |
正規SMILES |
CC(C)(COC(=O)C1=CC=CC=C1)CBr |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















